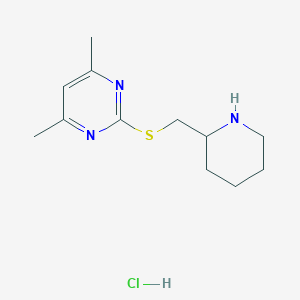

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

Descripción

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative characterized by a thioether linkage (-S-) at the 2-position of the pyrimidine ring, substituted with a piperidin-2-ylmethyl group. The molecule also features methyl groups at the 4- and 6-positions and exists as a hydrochloride salt, enhancing its solubility in aqueous environments. Its pharmacological relevance may stem from the piperidine moiety, a common feature in bioactive molecules targeting neurological or enzymatic pathways, such as calmodulin interactions .

Propiedades

IUPAC Name |

4,6-dimethyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S.ClH/c1-9-7-10(2)15-12(14-9)16-8-11-5-3-4-6-13-11;/h7,11,13H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNAFCCQFMCVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CCCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride typically follows these key stages:

- Formation of the 4,6-dimethylpyrimidine core

- Introduction of the thiomethyl group at the 2-position of the pyrimidine ring

- Attachment of the piperidin-2-ylmethyl substituent via a thioether linkage

- Conversion to the hydrochloride salt for stability and isolation

Preparation of the Pyrimidine Core and Thiol Intermediate

Literature reports the synthesis of 4,6-dimethylpyrimidine-2-thiol derivatives as key intermediates. The preparation involves:

- Starting from 4,6-dimethylpyrimidine derivatives or their chlorohydrates.

- Conversion to 4,6-dimethyl-2-mercaptopyrimidine (thiol) or sulfenamide intermediates through reactions with sulfur-containing reagents or chloramine under controlled conditions (e.g., low temperature, alkaline medium).

- Purification by recrystallization from aqueous ethanol.

A representative example includes the synthesis of S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine by reaction of chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine with sodium hypochlorite and ammonia at low temperature, yielding 84% product after purification.

Formation of the Thioether Linkage with Piperidin-2-ylmethyl Group

The key step to obtain 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine involves nucleophilic substitution or coupling of the pyrimidine-2-thiol intermediate with a piperidin-2-ylmethyl halide or equivalent electrophile.

- The piperidin-2-ylmethyl moiety can be introduced by reacting the thiol intermediate with piperidin-2-ylmethyl halides (e.g., bromide or chloride) under basic conditions to form the thioether bond.

- This reaction is typically carried out in anhydrous solvents such as dimethylformamide (DMF) or ethanol at moderate temperatures (20–80 °C).

- The reaction is monitored by thin-layer chromatography (TLC) and purified by recrystallization or chromatography.

Conversion to Hydrochloride Salt

- The free base 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step enhances compound stability, crystallinity, and facilitates isolation.

- The hydrochloride salt typically crystallizes as a solid with defined melting point and purity.

Summary Table of Key Preparation Steps

*Yields and purity for coupling step are approximate based on typical nucleophilic substitution reactions in similar systems.

Research Findings and Analytical Data

- Elemental analysis and gas chromatography (GC) confirm high purity of intermediates and final products.

- Melting points and spectral data (NMR, IR) are used to verify structure and purity.

- The hydrochloride salt form shows improved crystallinity and thermal stability.

- Reaction conditions such as temperature, catalyst type, and solvent choice significantly affect yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the pyrimidine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine or piperidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been explored in several areas of research:

Medicinal Chemistry

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride has been investigated for its potential as an antimicrobial agent and anticancer drug due to its unique structure that may interact with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against various bacterial strains, indicating its potential as a new antimicrobial agent .

- Anticancer Properties : Research has indicated that this compound may inhibit tumor growth in xenograft models, demonstrating significant efficacy compared to control groups .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile for this compound .

Mecanismo De Acción

The mechanism of action of 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride (CAS 34289-60-6)

- Structure : Differs by replacing the thioether-piperidinylmethyl group with a hydroxyl (-OH) group at the 2-position.

- Molecular Formula : C₆H₈N₂O·HCl (MW: 160.60 g/mol) .

4,6-Dimethyl-2-((4-nitrobenzyl)thio)pyrimidine (CAS 55749-84-3)

- Structure : Features a 4-nitrobenzylthio group at the 2-position.

- Molecular Formula: Not explicitly stated, but estimated to be C₁₃H₁₂N₄O₂S (MW: ~296.33 g/mol) .

- Enhanced steric bulk may hinder binding to compact active sites.

- Applications : Likely explored in organic synthesis or as an intermediate in pharmaceutical chemistry.

4,6-Dimethyl-2-(piperidin-3-ylmethoxy)pyrimidine Hydrochloride (CAS 1420955-66-3)

- Structure : Substitutes the thioether with an ether (-O-) linkage and a piperidin-3-ylmethyl group.

- Molecular Formula : C₁₂H₂₀ClN₃O (MW: 257.76 g/mol) .

- Key Differences :

- Oxygen vs. sulfur alters electronic properties (lower polarizability) and hydrogen-bonding capacity.

- Piperidin-3-ylmethyl vs. 2-ylmethyl substitution may affect conformational flexibility and target engagement.

5-Acetyl-4,6-dimethyl-2-[2-[4-(2-methoxyphenyl)piperazinyl]ethylamino]pyrimidine Trihydrochloride

- Structure: Contains an acetyl group at the 5-position and a piperazinyl ethylamino substituent at the 2-position.

- Molecular Formula: Not fully detailed, but trihydrochloride salt form implies high solubility .

- Key Differences: Extended substituent (piperazinyl ethylamino) enables multi-target interactions, contrasting with the simpler thioether-piperidine group. Acetyl group may influence metabolic stability or bioavailability.

- Applications : Designed for sustained-release formulations, indicating utility in controlled drug delivery systems .

Comparative Data Table

Research Findings and Implications

- Electronic and Steric Effects : The thioether group in the target compound may confer higher lipophilicity compared to ether or hydroxyl analogs, enhancing blood-brain barrier penetration .

- Biological Activity : Piperidine-containing compounds often interact with neurotransmitter receptors or ion channels. The target compound’s piperidin-2-ylmethyl group may optimize binding to calmodulin or related proteins, as seen in W7 hydrochloride studies .

- Synthesis Challenges : Thioether formation (e.g., via nucleophilic substitution) is critical for analogs like the nitrobenzylthio derivative , but regioselectivity of piperidine substitution (2- vs. 3-position) requires precise control .

Actividad Biológica

4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative notable for its unique structural features, including a piperidine ring linked to the pyrimidine core via a thioether bond. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing pyrimidine structures exhibit significant anticancer activity. In various studies, derivatives of pyrimidine have been tested against multiple cancer cell lines, showcasing their efficacy:

- Case Study 1 : A study evaluated a series of pyrimidine-pyrazine-oxazole compounds against SiHa, A549, MCF-7, and Colo-205 cell lines using the MTT assay. The results indicated that certain derivatives exhibited greater activity than etoposide, a well-known chemotherapeutic agent .

- Case Study 2 : Another investigation into thiazolidin-4-one clubbed pyrimidines demonstrated maximum cytotoxicity against HepG2 and HCT-116 cell lines. The compound's effectiveness was quantified using IC50 values, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Compounds with similar structures have been tested against various microbial strains:

- Study Findings : Pyrimidine derivatives were screened against bacteria such as E. coli, S. aureus, and K. pneumoniae. The results showed promising antimicrobial effects at varying concentrations, indicating the potential for development into therapeutic agents .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Receptor Modulation : It might bind to receptors, altering their activity and leading to downstream effects in cancer or microbial resistance pathways.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound:

- Toxicological Data : The compound has been classified under GHS with warnings related to skin and eye irritation. Acute toxicity data remains limited but suggests caution in handling due to potential respiratory irritants and other adverse effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| 4,6-Dimethyl-2-(mercaptopyrimidine) | Mercapto group instead of thioether | Moderate anticancer activity | Less potent than thioether derivatives |

| 2-Thio-containing Pyrimidines | Similar thioether functionalities | Varies widely | Some show significant antimicrobial activity |

Uniqueness of this compound

This compound stands out due to its combination of both the piperidine ring and the thioether linkage. These structural components contribute to its distinct chemical reactivity and biological properties compared to other pyrimidine derivatives.

Q & A

Advanced Question

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) compared to the free base, critical for in vitro assays .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the thioether bond). Lyophilized formulations stored at -20°C show >90% stability over 6 months .

What computational methods are used to predict the compound’s reactivity or binding modes?

Advanced Question

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites for synthetic planning .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase), guiding SAR studies .

- MD Simulations : Reveal conformational flexibility of the piperidine ring in solution, informing pharmacophore design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.